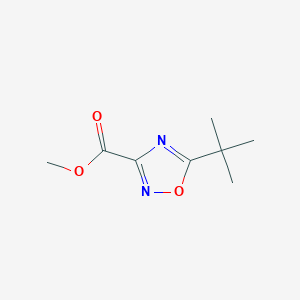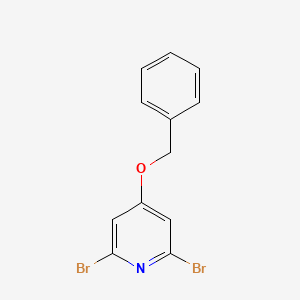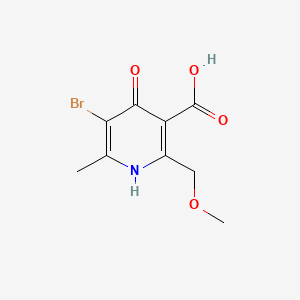
5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a bromine atom, a hydroxyl group, a methoxymethyl group, and a methyl group attached to the nicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable nicotinic acid derivative, followed by the introduction of the hydroxyl and methoxymethyl groups through specific reaction conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group modifications. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of 5-Bromo-4-oxo-2-(methoxymethyl)-6-methylnicotinic acid.
Reduction: Formation of 4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid.
Substitution: Formation of 5-amino-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid or 5-alkyl-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid.
科学的研究の応用
5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The methoxymethyl and methyl groups contribute to the compound’s overall stability and solubility, enhancing its efficacy in different applications.
類似化合物との比較
Similar Compounds
- 5-Bromo-4-hydroxy-2-methoxymethylbenzoic acid
- 5-Bromo-2-hydroxy-4-methoxybenzoic acid
- Methyl 5-bromo-4-hydroxy-2-methoxybenzoate
Uniqueness
Compared to similar compounds, 5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nicotinic acid core further differentiates it from other benzoic acid derivatives, providing additional versatility in its applications.
特性
分子式 |
C9H10BrNO4 |
|---|---|
分子量 |
276.08 g/mol |
IUPAC名 |
5-bromo-2-(methoxymethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO4/c1-4-7(10)8(12)6(9(13)14)5(11-4)3-15-2/h3H2,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
REASLNHNUMYACP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(=C(N1)COC)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


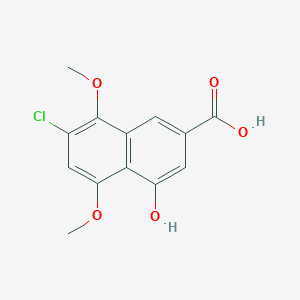
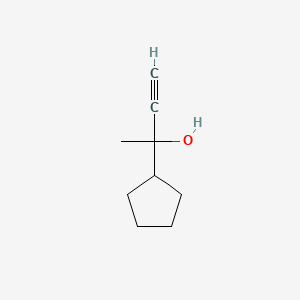
![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)
![N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13929826.png)


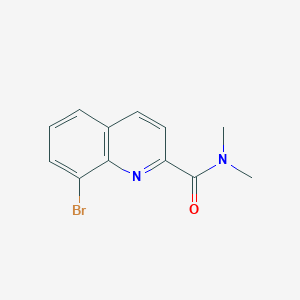


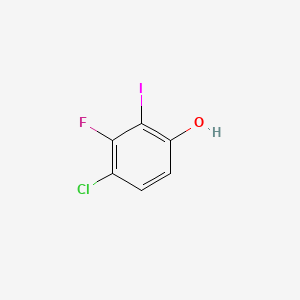
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol](/img/structure/B13929864.png)

